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molecular formula C8H9N3O2 B3358208 6-Acetamidopyridine-3-carboxamide CAS No. 77837-05-9

6-Acetamidopyridine-3-carboxamide

Cat. No. B3358208
M. Wt: 179.18 g/mol
InChI Key: AVQOHEZCURIUHY-UHFFFAOYSA-N
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Patent
US04258052

Procedure details

6-Amino nicotinamide 13.7 g (0.1 mole) is dissolved in 100 ml of dimethylsulfoxide and acetic anhydride 14.2 ml (0.15 mole) is added to the above solution. The mixture is stirred at room temperature for 16 hours. White crystals which are formed during the reaction are isolated by filtration and are purified by washing with 0.2 N HCl and ethanol. 6-Acetylamino nicotinamide 9.5 g thus synthesized is practically pure as shown by infrared spectroscopy and thin-layer chromatography.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][N:3]=1.[C:11](OC(=O)C)(=[O:13])[CH3:12]>CS(C)=O>[C:11]([NH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][N:3]=1)(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
13.7 g
Type
reactant
Smiles
NC1=NC=C(C(=O)N)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
14.2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
White crystals which are formed during the reaction
CUSTOM
Type
CUSTOM
Details
are isolated by filtration
CUSTOM
Type
CUSTOM
Details
are purified
WASH
Type
WASH
Details
by washing with 0.2 N HCl and ethanol
CUSTOM
Type
CUSTOM
Details
6-Acetylamino nicotinamide 9.5 g thus synthesized

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C)(=O)NC1=NC=C(C(=O)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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